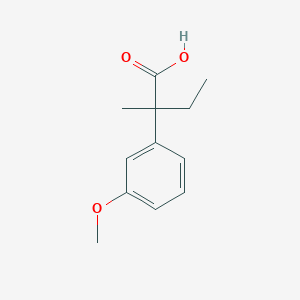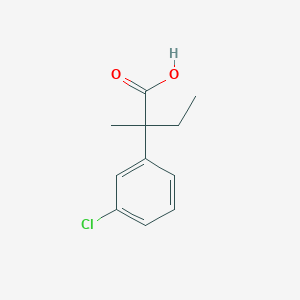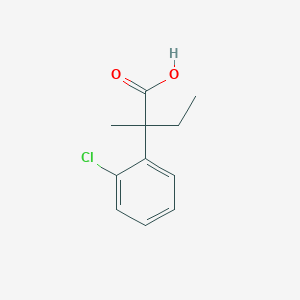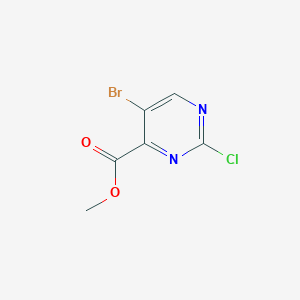
5-(Piperidin-4-yl)-3-(trifluoromethyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Piperidin-4-yl)-3-(trifluoromethyl)isoxazole is a useful research compound. Its molecular formula is C9H11F3N2O and its molecular weight is 220.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Piperidin-4-yl)-3-(trifluoromethyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Piperidin-4-yl)-3-(trifluoromethyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agrochemical Applications
Trifluoromethylpyridines, which are structurally similar to your compound, are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . This suggests potential applications of your compound in veterinary medicine.
Antidepressant Applications
Compounds structurally similar to yours have shown promise in antidepressant applications .
Antipsychotic Applications
There is also evidence of potential antipsychotic applications for these compounds .
Anti-inflammatory Applications
Compounds similar to yours have been used in the treatment of rheumatoid arthritis and osteoarthritis .
Anticancer Applications
Some compounds have been utilized for anti-cancer studies . They are screened for the up-regulation of BAX and down-regulation of Bcl2 in HT 29 colon cancer cell lines .
Polymer Synthesis
4-Piperidones, which are structurally similar to your compound, have been used in the synthesis of high-molecular-weight linear and virtually 100%-hyperbranched polymers .
Wirkmechanismus
Target of Action
Similar compounds have been found to target gamma-aminobutyric acid (gaba)-gated chloride channels . These channels play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
Similar compounds have been found to act as non-competitive antagonists of gaba-gated chloride channels . This means they bind to a site on the receptor that is distinct from the active site, altering the receptor’s conformation and reducing its affinity for its ligand.
Biochemical Pathways
Similar compounds have been found to inhibit the mitochondrial complex ii , which plays a crucial role in the electron transport chain and energy production within cells.
Pharmacokinetics
Similar compounds have been found to have a half-life of 13-30 hours , indicating a relatively slow rate of metabolism and excretion.
Result of Action
Similar compounds have been found to have antiparasitic and anticancer activities, suggesting that this compound may also have potential therapeutic applications.
Action Environment
Similar compounds have been found to be stable and environmentally benign , suggesting that this compound may also have these properties.
Eigenschaften
IUPAC Name |
5-piperidin-4-yl-3-(trifluoromethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)8-5-7(15-14-8)6-1-3-13-4-2-6/h5-6,13H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIHCSYTJBZZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethyl)-5-isoxazolyl]-piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine](/img/structure/B7968758.png)







![3-Cyclobutylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B7968791.png)


![Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B7968832.png)
![tert-Butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B7968848.png)
![Tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B7968852.png)